molecular formula C17H17N3O3 B2697941 (5Z)-N-Benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide CAS No. 940242-19-3

(5Z)-N-Benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B2697941
CAS No.: 940242-19-3
M. Wt: 311.341
InChI Key: KZLFHFDODGOXMM-UHFFFAOYSA-N
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Description

(5Z)-N-Benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinoline structure, which is a heterocyclic aromatic organic compound. The presence of multiple functional groups, including a hydroxyimino group, a benzyl group, and a carboxamide group, contributes to its diverse chemical reactivity and potential biological activity.

Scientific Research Applications

(5Z)-N-Benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-N-Benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the hydroxyimino group, benzyl group, and carboxamide group through various chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-quality this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(5Z)-N-Benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.

    Reduction: The oxo and hydroxyimino groups can be reduced to form corresponding alcohols and amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyimino group may yield oxo derivatives, while reduction can produce alcohols and amines.

Mechanism of Action

The mechanism of action of (5Z)-N-Benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-N-Benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide include other quinoline derivatives with different functional groups, such as:

  • (5Z)-N-Benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
  • (5Z)-N-Benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-16(18-10-11-5-2-1-3-6-11)13-9-12-14(19-17(13)22)7-4-8-15(12)20-23/h1-3,5-6,9,23H,4,7-8,10H2,(H,18,21)(H,19,22)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLFHFDODGOXMM-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3)/C(=N\O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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